molecular formula C5H12N2 B14240748 N-Methylpyrrolidin-1-amine CAS No. 365413-99-6

N-Methylpyrrolidin-1-amine

Cat. No.: B14240748
CAS No.: 365413-99-6
M. Wt: 100.16 g/mol
InChI Key: OHLXXFUDMGUKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpyrrolidin-1-amine, also known as N-methylpyrrolidine, is an organic compound with the molecular formula C₅H₁₁N. It is a cyclic secondary amine and a derivative of pyrrolidine. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpyrrolidin-1-amine can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with methylamine in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures. Another method involves the reductive amination of levulinic acid or its esters with methylamine .

Industrial Production Methods

In industrial settings, this compound is often produced using a one-pot synthesis method. This involves the reaction of 1,4-butanediol with methylamine over a Cu and Ni modified ZSM-5 catalyst. The reaction conditions are optimized to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylpyrrolidinone.

    Reduction: It can be reduced to form N-methylpyrrolidine.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include N-methylpyrrolidinone, N-methylpyrrolidine, and various substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methylpyrrolidin-1-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylpyrrolidin-1-amine include:

Uniqueness

This compound is unique due to its specific structure and reactivity. Unlike its analogs, it has a methyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

365413-99-6

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-methylpyrrolidin-1-amine

InChI

InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

OHLXXFUDMGUKCG-UHFFFAOYSA-N

Canonical SMILES

CNN1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.